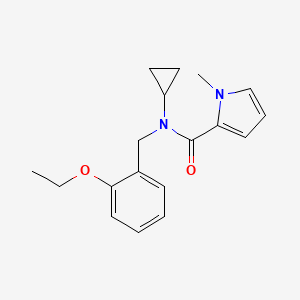
N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide (abbreviated as CP-544326) is a small molecule drug that has been developed for the treatment of various neurological disorders. It is a potent and selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs).
作用機序
N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide acts as a competitive antagonist of the α4β2 subtype of nAChRs. These receptors are widely distributed in the brain and are involved in various physiological and pathological processes, including cognition, mood regulation, and addiction. By blocking these receptors, N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide can modulate the activity of various neurotransmitters, including dopamine, acetylcholine, and glutamate.
Biochemical and physiological effects:
N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce motor deficits, and modulate dopamine release in animal models of neurological disorders. It has also been shown to reduce nicotine self-administration in rats, suggesting its potential use as a smoking cessation aid.
実験室実験の利点と制限
N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is a highly selective and potent antagonist of the α4β2 subtype of nAChRs, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, it also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several future directions for the research on N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide. One potential direction is to further investigate its therapeutic potential in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential direction is to explore its potential use as a smoking cessation aid in clinical trials. Additionally, further research is needed to better understand the mechanisms underlying its effects on neurotransmitter systems and to develop more effective formulations for its administration.
合成法
N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis starts with the reaction of 2-ethoxybenzaldehyde with cyclopropylamine to form N-cyclopropyl-2-ethoxybenzylamine. This intermediate is then reacted with methyl isocyanate to form N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide.
科学的研究の応用
N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as a smoking cessation aid.
特性
IUPAC Name |
N-cyclopropyl-N-[(2-ethoxyphenyl)methyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-22-17-9-5-4-7-14(17)13-20(15-10-11-15)18(21)16-8-6-12-19(16)2/h4-9,12,15H,3,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDELILCKOSQDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C2CC2)C(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-6-methylquinolin-2(1H)-one](/img/structure/B5903181.png)
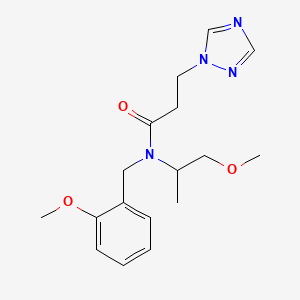
![N-{2-[(4-chlorophenyl)thio]ethyl}-5-ethyl-N-(2-hydroxyethyl)isoxazole-3-carboxamide](/img/structure/B5903203.png)

![N-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5903238.png)
![4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5903244.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-2H-tetrazol-2-yl)adamantan-1-amine](/img/structure/B5903254.png)
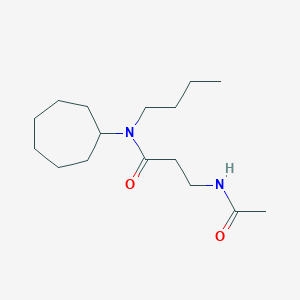
![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)
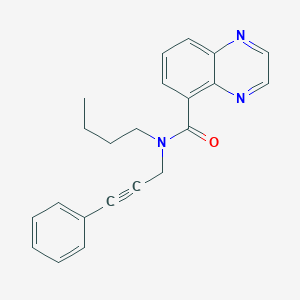
amino]butan-1-ol](/img/structure/B5903276.png)
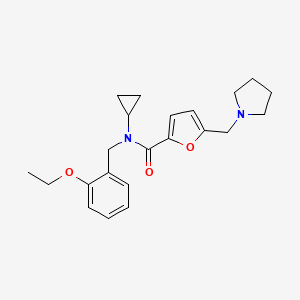
amino]butan-1-ol](/img/structure/B5903290.png)
![N-cyclopentyl-4-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B5903296.png)